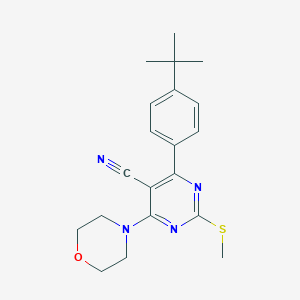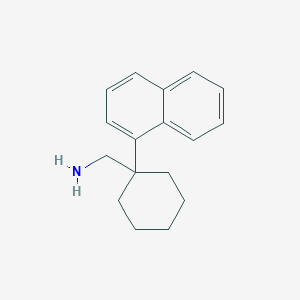
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide, also known as DBIBB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBIBB is a thiol-containing compound that has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to have antioxidant properties, making it a potential candidate for the prevention of oxidative stress-related diseases.
作用機序
The mechanism of action of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has been shown to reduce oxidative stress and protect against oxidative damage.
実験室実験の利点と制限
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide is also relatively stable and can be easily synthesized in the lab. However, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide. One direction is the development of new 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide analogs with improved pharmacological properties. Another direction is the study of the long-term effects of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide in various biological systems. Additionally, the potential of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be further investigated. Finally, the development of new methods for the synthesis of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide could lead to more efficient and cost-effective production of this compound.
合成法
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide can be synthesized using a variety of methods, including the reaction of 2-isothiazolidinone with isobutyryl chloride, followed by the reaction with thioacetic acid. Other methods involve the reaction of 2-isothiazolidinone with isobutyryl chloride and sodium sulfide, followed by the reaction with thioacetic acid. The synthesis of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide can be challenging, and it requires careful attention to detail to ensure the purity of the final product.
特性
製品名 |
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-isobutylbenzamide |
|---|---|
分子式 |
C14H18N2O4S |
分子量 |
310.37 g/mol |
IUPAC名 |
N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C14H18N2O4S/c1-10(2)9-15-14(18)11-4-3-5-12(8-11)16-13(17)6-7-21(16,19)20/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,18) |
InChIキー |
URPGQVQSUOIVEM-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N2C(=O)CCS2(=O)=O |
正規SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)N2C(=O)CCS2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)

![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)